molecular formula C7H10N2O B6152501 3-(pyrrolidin-2-yl)-1,2-oxazole CAS No. 1255147-67-1

3-(pyrrolidin-2-yl)-1,2-oxazole

Cat. No.: B6152501
CAS No.: 1255147-67-1
M. Wt: 138.2
InChI Key:
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Description

The compound “3-(pyrrolidin-2-yl)-1,2-oxazole” contains a pyrrolidine ring and an oxazole ring. Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom . Oxazole is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be characterized by the presence of the pyrrolidine and oxazole rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Pyrrolidines can undergo a variety of reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, pyrrolidines are typically colorless liquids that are miscible with water and most organic solvents .

Safety and Hazards

The safety and hazards associated with “3-(pyrrolidin-2-yl)-1,2-oxazole” would depend on its specific properties. As a general rule, laboratory chemicals should be handled with care, and appropriate safety measures should be taken .

Future Directions

The future directions for research on “3-(pyrrolidin-2-yl)-1,2-oxazole” could include further studies on its synthesis, properties, and potential biological activities. Given the wide range of biological activities exhibited by pyrrolidine derivatives , this compound could be of interest in the field of medicinal chemistry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(pyrrolidin-2-yl)-1,2-oxazole involves the reaction of pyrrolidine with ethyl 2-bromoacetate to form 2-(pyrrolidin-2-yl)acetic acid ethyl ester. This intermediate is then reacted with hydroxylamine hydrochloride to form 3-(pyrrolidin-2-yl)-1,2-oxazole.", "Starting Materials": [ "Pyrrolidine", "Ethyl 2-bromoacetate", "Hydroxylamine hydrochloride" ], "Reaction": [ "Step 1: Pyrrolidine is reacted with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form 2-(pyrrolidin-2-yl)acetic acid ethyl ester.", "Step 2: The intermediate 2-(pyrrolidin-2-yl)acetic acid ethyl ester is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form 3-(pyrrolidin-2-yl)-1,2-oxazole.", "Step 3: The product is purified by recrystallization or column chromatography." ] }

CAS No.

1255147-67-1

Molecular Formula

C7H10N2O

Molecular Weight

138.2

Purity

95

Origin of Product

United States

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